synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride
synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride
A Comprehensive Technical Guide to the Stereoselective Synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol Hydrochloride
Executive Summary
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride is a valuable fluorinated building block in medicinal chemistry and drug development. The strategic incorporation of fluorine into molecules can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth, technically-focused overview of a robust and stereoselective synthetic route to this target compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. The elucidated pathway begins with the readily available chiral pool starting material, (2S,4R)-4-hydroxyproline, and navigates a series of key stereochemical transformations to yield the desired (2R,4R) diastereomer with high fidelity. This document explains the causal logic behind the strategic choices in the synthetic sequence, details the experimental protocols, and provides a framework for its practical implementation.
Introduction
The Role of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1][2] The introduction of a fluorine atom onto this scaffold can profoundly influence its conformational behavior and electronic properties. The high electronegativity of fluorine can induce favorable changes in molecular conformation through stereoelectronic effects, such as the gauche effect, which can pre-organize a molecule for optimal interaction with a biological target.[1] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug candidate.
Synthetic Challenges and Strategic Overview
The synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol presents a significant stereochemical challenge, requiring precise control over two chiral centers at the C-2 and C-4 positions. The target molecule has a trans relationship between the hydroxymethyl group at C-2 and the fluorine atom at C-4. A successful synthesis must therefore establish this specific (2R,4R) configuration from an accessible and inexpensive chiral precursor.
The strategy detailed herein leverages (2S,4R)-4-hydroxyproline (HypOH), an abundant and inexpensive amino acid derived from collagen, as the starting point.[1][3] The synthetic route is designed around three critical stereochemical transformations:
-
Epimerization at C-2: Conversion of the natural (2S) configuration to the required (2R) configuration.
-
Inversion at C-4: Transformation of a (4R)-hydroxyl group to a (4S)-hydroxyl group to set the stage for the subsequent fluorination step.
-
Fluorination with Inversion: A nucleophilic deoxyfluorination that proceeds via an S(_N)2 mechanism, inverting the (4S)-hydroxyl precursor to the final (4R)-fluoro configuration.[1]
Retrosynthetic Analysis and Workflow
A logical retrosynthetic analysis reveals a practical path from the target molecule back to L-hydroxyproline. The final hydrochloride salt is formed from the free base, which is obtained after deprotection of a suitable N-protected precursor. The hydroxymethyl group at C-2 arises from the reduction of a carboxylate functional group. The key (2R,4R)-4-fluoropyrrolidine core can be disconnected at the C-F bond, pointing to a (2R,4S)-4-hydroxypyrrolidine derivative as a key intermediate, assuming a fluorination reaction that proceeds with inversion of stereochemistry. This intermediate, in turn, can be traced back to the readily available (2S,4R)-4-hydroxyproline through a sequence of stereochemical manipulations.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis follows this logic, ensuring that each step methodically builds the required stereochemistry and functionality.
Caption: Overall synthetic workflow from L-Hydroxyproline.
Synthesis Pathway: Step-by-Step Elucidation
Step 1: Epimerization of (2S,4R)-4-Hydroxyproline
The crucial first step is the epimerization of the C-2 stereocenter. This transformation is elegantly achieved by treating L-hydroxyproline with acetic anhydride.
-
Rationale and Mechanism: This reaction proceeds through a proposed bicyclic mesoionic intermediate.[1] The conditions facilitate the removal of the proton at C-2, allowing it to epimerize. The system is driven towards the formation of a thermodynamically stable lactone, which effectively traps the desired (2R) epimer. Subsequent acidic hydrolysis opens the lactone to yield (2R,4R)-4-hydroxyproline.[1]
-
Experimental Protocol:
-
Suspend (2S,4R)-4-hydroxyproline (1.0 eq) in acetic anhydride (6-8 volumes).
-
Heat the stirred mixture to 90 °C under a nitrogen atmosphere for approximately 7 hours.
-
Remove the solvent under reduced pressure to obtain a thick oil.
-
Dissolve the oil in 2 N HCl (4-5 volumes) and heat the solution at reflux for 3 hours to hydrolyze the lactone.
-
Cool the solution and adjust the pH to ~6 with aqueous NaOH.
-
Remove water under reduced pressure and isolate the product by crystallization (e.g., from ethyl acetate/petroleum ether).
-
Step 2: Protection and Esterification
To prevent unwanted side reactions in subsequent steps, the amine and carboxylic acid functionalities must be protected. The amine is typically protected as a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.
-
Rationale and Mechanism: The Boc group is a robust protecting group that is stable to the conditions of the upcoming inversion and fluorination steps but can be easily removed under acidic conditions. Esterification of the carboxylic acid prevents it from interfering with the reduction and fluorination reagents.
-
Experimental Protocol:
-
Suspend (2R,4R)-4-hydroxyproline (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and bubble HCl gas through it or add thionyl chloride dropwise to catalyze esterification.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 2.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature overnight.
-
Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate to yield N-Boc-(2R,4R)-4-hydroxyproline methyl ester.
-
Step 3: Inversion of C-4 Stereocenter
With the C-2 stereocenter correctly set, the C-4 hydroxyl group must be inverted from (4R) to (4S). This is a classic S(_N)2 inversion, commonly achieved using the Mitsunobu reaction.[2][4][5][6]
-
Rationale and Mechanism: The Mitsunobu reaction activates the hydroxyl group in situ using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6] This forms an alkoxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile, such as p-nitrobenzoic acid, can then displace it from the backside, leading to a complete inversion of stereochemistry.[4][5][6][7] The resulting ester is then saponified to reveal the inverted (4S)-hydroxyl group.
-
Experimental Protocol:
-
Dissolve N-Boc-(2R,4R)-4-hydroxyproline methyl ester (1.0 eq), p-nitrobenzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction, remove the solvent, and purify the crude product (p-nitrobenzoate ester) by column chromatography.
-
Dissolve the purified ester in a THF/MeOH/H₂O mixture.
-
Add LiOH (3.0 eq) and stir until saponification is complete.
-
Perform an acidic workup and extract the product, N-Boc-(2R,4S)-4-hydroxyproline methyl ester.
-
Step 4: Stereoselective Deoxyfluorination
This is the key fluorine-installation step. The (4S)-hydroxyl group is replaced with a fluorine atom with inversion of configuration to yield the desired (4R)-fluoro stereocenter.
-
Rationale and Mechanism: Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) or safer, more modern alternatives like PyFluor or Deoxo-Fluor are employed.[1][8][9][10] The reaction proceeds via activation of the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion in a classic S(_N)2 reaction, ensuring inversion of stereochemistry.[1] The choice of reagent balances reactivity, safety, and scale; DAST is highly effective but thermally unstable and potentially explosive, making newer reagents preferable for larger-scale synthesis.[8]
-
Experimental Protocol:
-
Dissolve N-Boc-(2R,4S)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add DAST (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield N-Boc-(2R,4R)-4-fluoroproline methyl ester.
-
Step 5: Reduction of the Ester
The methyl ester at the C-2 position is reduced to the primary alcohol (hydroxymethyl group).
-
Rationale and Mechanism: Strong yet selective reducing agents are required. Lithium borohydride (LiBH₄) or borane-THF complex (BH₃·THF) are excellent choices for reducing an ester in the presence of the Boc protecting group.[11][12] These reagents deliver a hydride to the electrophilic carbonyl carbon of the ester.
-
Experimental Protocol:
-
Dissolve N-Boc-(2R,4R)-4-fluoroproline methyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add a solution of LiBH₄ (2.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool to 0 °C and carefully quench the reaction with a saturated aqueous NH₄Cl solution or water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield N-Boc-[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol.
-
Step 6: Deprotection and Salt Formation
In the final step, the Boc protecting group is removed, and the resulting free amine is converted to its hydrochloride salt for improved stability and handling.
-
Rationale and Mechanism: The Boc group is labile to strong acid. Treatment with hydrochloric acid cleaves the tert-butyl-oxygen bond, releasing isobutylene and carbon dioxide, and protonates the pyrrolidine nitrogen to form the stable hydrochloride salt.
-
Experimental Protocol:
-
Dissolve the N-Boc protected alcohol from the previous step in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.
-
Add an excess of a solution of HCl in dioxane (e.g., 4 M) or ethyl acetate.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product hydrochloride salt will often precipitate from the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to yield [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride as a solid.
-
Data Summary and Characterization
The progress of the synthesis and the identity and purity of the intermediates and final product should be confirmed by standard analytical techniques.
| Compound Name | Step | Typical Yield (%) | Key Analytical Data (Expected) |
| (2R,4R)-4-Hydroxyproline | 1 | 45-55 | ¹H NMR, Optical Rotation |
| N-Boc-(2R,4S)-4-hydroxyproline methyl ester | 2-3 | 60-70 (over 2 steps) | ¹H NMR, ¹³C NMR, MS (ESI+) |
| N-Boc-(2R,4R)-4-fluoroproline methyl ester | 4 | 60-80 | ¹H NMR, ¹³C NMR (observe C-F coupling), ¹⁹F NMR, MS (ESI+) |
| N-Boc-[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol | 5 | 85-95 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS (ESI+) |
| [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride | 6 | >95 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Melting Point, Elemental Analysis. Expected Formula: C₅H₁₁ClFNO. Molecular Weight: 155.6 g/mol . |
Safety and Handling Precautions
-
Deoxyfluorinating Agents: Reagents like DAST are toxic, corrosive, and thermally unstable. They must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Quenching must be performed slowly and at low temperatures.
-
Hydride Reducing Agents: Lithium borohydride and borane complexes are flammable and react violently with water. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Acidic/Basic Reagents: Strong acids (HCl) and bases (LiOH) are corrosive and should be handled with appropriate care.
-
Solvents: Anhydrous solvents are required for several steps. Standard techniques for drying solvents should be employed.
Conclusion
The is a challenging but achievable goal for a skilled synthetic chemist. The presented route offers a logical and stereocontrolled pathway that begins with an inexpensive chiral starting material. By carefully executing a sequence of C-2 epimerization, C-4 inversion, stereospecific deoxyfluorination, and functional group manipulations, this valuable fluorinated building block can be produced with high stereochemical purity. This guide provides the strategic rationale and practical protocols necessary to empower researchers in their pursuit of novel fluorinated molecules for drug discovery and development.
References
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Hart, D. J., & Ha, D.-C. (1989). The Mitsunobu Reaction. Chemical Reviews, 89(7), 1447–1465. [Link]
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Chorghade, M. S., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781-784. [Link]
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Dugave, C., & Demange, L. (1998). A practical synthesis of both cis- and trans-4-fluoroprolines. Tetrahedron Letters, 39(11), 1335-1338. [Link]
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Raines, R. T., & Chorghade, M. S. (2008). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781-784. [Link]
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Kolar, C., & Dehmlow, E. V. (1979). Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol. PrepChem. [Link]
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Lumb, J.-P., & Trauner, D. (2005). A Practical Synthesis of cis-4-Hydroxy-l-proline. Organic Letters, 7(25), 5581-5583. [Link]
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Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. [Link]
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Wikipedia. (2024). Hydroxyproline. [Link]
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Doyle, A. G., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]
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